Cas no 71784-05-9 (2-(1,4-thiazepan-4-yl)ethan-1-ol)
2-(1,4-thiazepan-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Thiazepine-4(5H)-ethanol, tetrahydro-
- 2-(1,4-Thiazepan-4-yl)ethan-1-ol
- 2-(1,4-thiazepan-4-yl)ethanol
- 71784-05-9
- F8882-5840
- AKOS010680137
- 2-(1,4-thiazepan-4-yl)ethan-1-ol
-
- Inchi: 1S/C7H15NOS/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2
- InChI Key: PZVMHPXZPDTQCT-UHFFFAOYSA-N
- SMILES: S1CCCN(CCO)CC1
Computed Properties
- Exact Mass: 161.08743528Da
- Monoisotopic Mass: 161.08743528Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 48.8Ų
2-(1,4-thiazepan-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T165441-100mg |
2-(1,4-Thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T165441-500mg |
2-(1,4-Thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 500mg |
$ 525.00 | 2022-06-03 | ||
| TRC | T165441-1g |
2-(1,4-Thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 1g |
$ 815.00 | 2022-06-03 | ||
| Life Chemicals | F8882-5840-0.25g |
2-(1,4-thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 95%+ | 0.25g |
$511.0 | 2023-09-06 | |
| Life Chemicals | F8882-5840-0.5g |
2-(1,4-thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 95%+ | 0.5g |
$538.0 | 2023-09-06 | |
| Life Chemicals | F8882-5840-1g |
2-(1,4-thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 95%+ | 1g |
$567.0 | 2023-09-06 | |
| Life Chemicals | F8882-5840-2.5g |
2-(1,4-thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 95%+ | 2.5g |
$1134.0 | 2023-09-06 | |
| Life Chemicals | F8882-5840-5g |
2-(1,4-thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 95%+ | 5g |
$1701.0 | 2023-09-06 | |
| Life Chemicals | F8882-5840-10g |
2-(1,4-thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 95%+ | 10g |
$2381.0 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613979-250mg |
2-(1,4-Thiazepan-4-yl)ethan-1-ol |
71784-05-9 | 98% | 250mg |
¥5593.00 | 2024-05-02 |
2-(1,4-thiazepan-4-yl)ethan-1-ol Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-(1,4-thiazepan-4-yl)ethan-1-ol
Introduction to 1,4-Thiazepine-4(5H)-ethanol, tetrahydro (CAS No. 71784-05-9)
The compound 1,4-Thiazepine-4(5H)-ethanol, tetrahydro (CAS No. 71784-05-9) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. Thiazepine derivatives are known for their broad spectrum of pharmacological effects, making them valuable scaffolds for drug discovery and development. This introduction aims to provide a comprehensive overview of the compound, its chemical characteristics, pharmacological significance, and recent advancements in research applications.
Chemically, 1,4-Thiazepine-4(5H)-ethanol, tetrahydro belongs to the thiazepine class of compounds, which are characterized by a fused thiophene and pyridine ring system. The presence of a hydroxyl group at the 4-position and a tetrahydropyridine moiety contributes to its distinct pharmacophoric features. This structural configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological processes.
The synthesis of 1,4-Thiazepine-4(5H)-ethanol, tetrahydro involves multi-step organic reactions that typically include cyclization and functional group transformations. The tetrahydropyridine ring is often introduced through hydrogenation or reduction reactions, while the hydroxyl group can be incorporated via nucleophilic substitution or oxidation processes. The precise synthetic route can vary depending on the desired purity and scale of production, but modern methodologies emphasize efficiency and sustainability to minimize waste and maximize yield.
Pharmacologically, 1,4-Thiazepine-4(5H)-ethanol, tetrahydro has been studied for its potential therapeutic applications in several disease models. Thiazepine derivatives are known to exhibit properties such as anticonvulsant, anti-inflammatory, and antimicrobial activities. Recent research has highlighted the compound's ability to interact with specific biological pathways, particularly those involving neurotransmitter systems. For instance, studies suggest that this molecule may modulate GABAergic and glutamatergic receptors, which are implicated in neurological disorders such as epilepsy and cognitive dysfunction.
One of the most compelling aspects of 1,4-Thiazepine-4(5H)-ethanol, tetrahydro is its role as a lead compound in drug discovery programs. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacological profiles. By modifying substituents on the thiazepine core or introducing additional functional groups, scientists aim to optimize bioavailability, selectivity, and efficacy. These efforts have led to the identification of several promising candidates that are currently undergoing preclinical evaluation.
In addition to its neurological applications, 1,4-Thiazepine-4(5H)-ethanol, tetrahydro has shown promise in other therapeutic areas. For example, its structural similarity to certain bioactive natural products has prompted investigations into its potential as an antimicrobial agent. Preliminary studies indicate that derivatives of this compound may exhibit activity against resistant bacterial strains by interfering with essential metabolic pathways. Such findings underscore the importance of thiazepine derivatives in addressing emerging challenges in infectious diseases.
The growing interest in 1,4-Thiazepine-4(5H)-ethanol, tetrahydro is also driven by advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict binding affinities and optimize interactions between the compound and biological targets with greater precision. By integrating experimental data with computational insights, scientists can accelerate the design of next-generation thiazepine-based drugs that are better tailored to human health needs.
Future directions in the study of 1,4-Thiazepine-4(5H)-ethanol, tetrahydro include exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing therapies that can slow disease progression or mitigate symptoms. Furthermore, investigations into its mechanism of action at a molecular level will provide critical insights into how it interacts with cellular components and influences physiological processes.
Overall,1-thiazepin-4(5h)-ethanol,tetrahydro(CAS No:71784-05-9) represents a significant area of interest in medicinal chemistry due to its versatile structure and multifaceted pharmacological potential。As research continues,this compound is likely to play an increasingly important role in the development of novel treatments for a wide range of diseases。The collaborative efforts of synthetic chemists,pharmacologists,and biologists will be essential in unlocking its full therapeutic promise。
71784-05-9 (2-(1,4-thiazepan-4-yl)ethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)